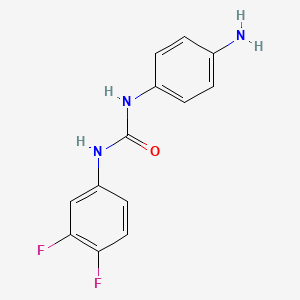

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is an organic compound that features both an amino group and a difluorophenyl group attached to a urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-aminophenyl isocyanate with 3,4-difluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Products with substituted functional groups on the difluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action

The compound functions as a potent inhibitor of serine-threonine and tyrosine kinases, which are crucial in regulating cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .

Case Studies

- A study demonstrated that diaryl ureas similar to 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea exhibited significant activity in tumor cell proliferation assays. The correlation between in vitro activity and clinical efficacy suggests a strong potential for this compound in cancer treatment .

- In vitro assays indicated that compounds with similar structural characteristics effectively inhibited the proliferation of various cancer cell lines, establishing a foundation for further clinical development .

Antiparasitic Activity

Research Findings

Recent investigations have highlighted the compound's activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated an effective EC50 value of 2 nM in vitro, showcasing its potential as a therapeutic agent .

Data Table: Antiparasitic Efficacy

| Compound | Target Organism | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | Trypanosoma brucei | 2 | >10 | >5 |

This table summarizes the antiparasitic efficacy of the compound, indicating a favorable selectivity index that suggests low cytotoxicity to mammalian cells while effectively targeting the parasite.

Kinase Inhibition

Applications in Drug Development

The compound has been identified as a promising candidate for developing inhibitors targeting specific kinases involved in various diseases, including cancer and inflammation. Its structural features allow for modifications that can enhance potency and selectivity .

Case Studies

- Research on urea derivatives has shown that modifications can lead to improved kinase inhibition profiles, making these compounds valuable in designing targeted therapies for conditions like prostate cancer and other malignancies .

- A comparative study indicated that certain structural modifications to urea compounds could lead to enhanced activity against specific kinases associated with tumor growth .

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Aminophenyl)-3-phenylurea: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

1-(4-Aminophenyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which can influence its reactivity and interactions.

1-(4-Aminophenyl)-3-(3,5-difluorophenyl)urea: Has fluorine atoms in different positions, potentially altering its properties.

Uniqueness

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The specific arrangement of these fluorine atoms can influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenamine with 3,4-difluorobenzoyl isocyanate. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| 1-(4-Chlorophenyl)-3-{4-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea | HCT-116 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

The target compound demonstrated significant antiproliferative activity comparable to established anticancer agents like Sorafenib .

Molecular docking studies suggest that the urea moiety forms hydrogen bonds with key amino acid residues in target proteins such as BRAF, a known oncogenic driver in several cancers. This interaction is critical for inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Candida albicans | TBD |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is significantly influenced by their structural features. Key observations include:

- Amino Group : The presence of an amino group at the para position enhances antiproliferative activity.

- Fluorine Substituents : The introduction of fluorine atoms increases lipophilicity and may improve cellular uptake.

- Urea Linkage : The urea bond is essential for maintaining bioactivity against both cancerous and microbial cells.

Case Studies

A notable study conducted on a series of urea derivatives demonstrated that modifications in the aromatic rings led to enhanced biological activity. For example, compounds with electron-withdrawing groups exhibited increased potency against cancer cell lines compared to their electron-donating counterparts .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-3-(3,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,16H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZWCFXPHQYSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.